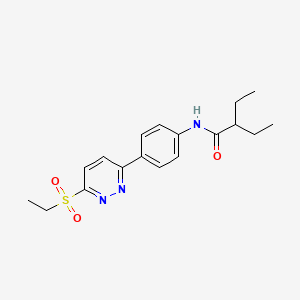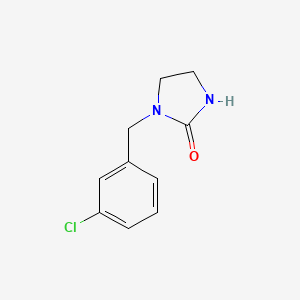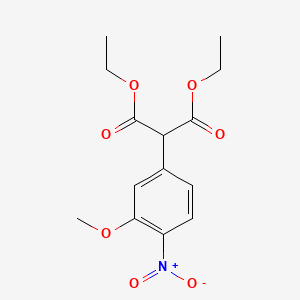
3,4-dimethyl-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves constructing the pyrrolidine ring and attaching it to a benzene sulfonamide moiety. Various synthetic strategies have been employed, including ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings (such as proline derivatives) . The specific synthetic pathways and reaction conditions would need to be explored further by referring to relevant literature.
Molecular Structure Analysis
The molecular structure of 3,4-dimethyl-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide consists of a pyrrolidine ring fused to a benzene ring, with a sulfonamide group attached. The stereochemistry of the carbons in the pyrrolidine ring plays a crucial role in its biological activity .
Chemical Reactions Analysis
The compound may undergo various chemical reactions, including hydrolysis, oxidation, and substitution reactions. Investigating its reactivity with different functional groups and reagents would provide valuable insights into its behavior .
Physical And Chemical Properties Analysis
Direcciones Futuras
: Giovanna Li Petri, Maria Valeria Raimondi, Virginia Spanò, Ralph Holl, Paola Barraja & Alessandra Montalbano. “Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.” Topics in Current Chemistry, Volume 379, Article number 34 (2021). Read more : S2904136. “3,4-dimethyl-N-(5-oxopyrrolidin-3-yl)benzamide.” Read more
Propiedades
IUPAC Name |
3,4-dimethyl-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-8-3-4-11(5-9(8)2)18(16,17)14-10-6-12(15)13-7-10/h3-5,10,14H,6-7H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYALZWOWJHRJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2CC(=O)NC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

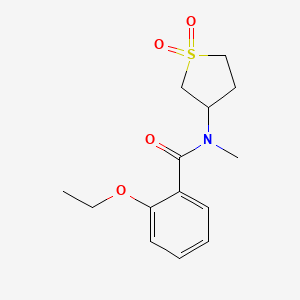
![3,4-dimethoxy-N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B2648424.png)
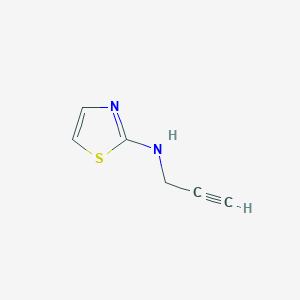
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-(1,3-thiazol-4-yl)propanamide](/img/structure/B2648426.png)
![3-[[2-(4-Phenylphenyl)acetyl]amino]-1-benzofuran-2-carboxamide](/img/structure/B2648427.png)
![N1-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-phenylpropyl)oxalamide](/img/structure/B2648428.png)
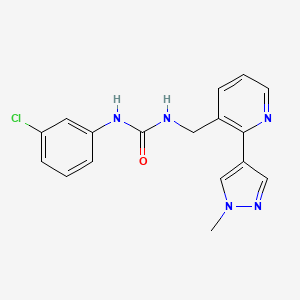
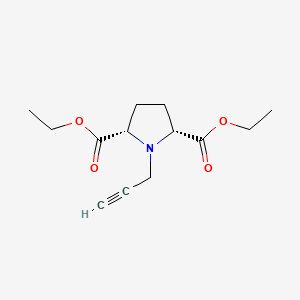

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-((benzyloxy)methyl)piperidin-1-yl)ethanone](/img/structure/B2648437.png)
